molecular formula Cl4H2Na2OPt B576805 Sodium tetrachloroplatinate(II) hydrate CAS No. 14460-25-4

Sodium tetrachloroplatinate(II) hydrate

Cat. No.: B576805
CAS No.: 14460-25-4
M. Wt: 400.879
InChI Key: GIEPPPFPHULPBK-UHFFFAOYSA-J
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Description

Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) is a platinum(II) coordination compound widely used as a precursor for synthesizing platinum-based catalysts, nanomaterials, and other coordination complexes. Key properties include:

  • Chemical formula: Na₂PtCl₄·xH₂O (x typically ≈1) .
  • CAS No.: 207683-21-4 .
  • Molecular weight: 382.87 (anhydrous basis) .
  • Appearance: Red-brown crystalline powder .
  • Platinum content: ≥49% .
  • Solubility: Highly soluble in water .
  • Applications: Catalyst preparation, electrochemical materials, and synthesis of platinum nanostructures .

Properties

CAS No.

14460-25-4

Molecular Formula

Cl4H2Na2OPt

Molecular Weight

400.879

IUPAC Name

disodium;tetrachloroplatinum(2-);hydrate

InChI

InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4

InChI Key

GIEPPPFPHULPBK-UHFFFAOYSA-J

SMILES

O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Key Parameters:

ParameterValue/RangeImpact on Yield
Temperature60–80°COptimizes Cl₂ absorption
NaCl ConcentrationSaturated solutionPrevents PtO₂ formation
Reduction AgentPt metal or N₂H₄95–98% purity

Metathesis Reaction from Potassium Tetrachloroplatinate(II)

Potassium tetrachloroplatinate(II) (K₂PtCl₄) serves as a precursor for sodium salt synthesis via ion exchange. This method exploits the higher solubility of potassium salts in aqueous media:

K2PtCl4+Na2SO4Na2PtCl4+K2SO4\text{K}2\text{PtCl}4 + \text{Na}2\text{SO}4 \rightarrow \text{Na}2\text{PtCl}4 + \text{K}2\text{SO}4

Procedure:

  • Dissolve K₂PtCl₄ in hot deionized water (60°C).

  • Add stoichiometric sodium sulfate while stirring.

  • Cool to 0–5°C to precipitate K₂SO₄, leaving Na₂PtCl₄ in solution.

  • Concentrate the filtrate and crystallize at room temperature.

Advantages:

  • Avoids handling chlorine gas.

  • Yields >90% pure product with minimal byproducts.

Thermal Decomposition of Sodium Hexachloroplatinate(IV)

Heating sodium hexachloroplatinate(IV) (Na₂PtCl₆) induces decomposition into the tetrachloroplatinate(II) species:

Na2PtCl6ΔNa2PtCl4+Cl2\text{Na}2\text{PtCl}6 \xrightarrow{\Delta} \text{Na}2\text{PtCl}4 + \text{Cl}_2 \uparrow

Conditions:

  • Temperature: 250–300°C (under inert atmosphere).

  • Duration: 2–4 hours.

Challenges:

  • Requires rigorous Cl₂ gas containment.

  • Product often contains residual Na₂PtCl₆, necessitating aqueous purification.

Electrochemical Reduction of Hexachloroplatinate(IV)

Electrolytic methods enable precise control over platinum’s oxidation state. A platinum anode and cathode are immersed in Na₂PtCl₆ solution, with a current density of 10–20 mA/cm²:

Na2PtCl6+2eNa2PtCl4+2Cl\text{Na}2\text{PtCl}6 + 2e^- \rightarrow \text{Na}2\text{PtCl}4 + 2\text{Cl}^-

Benefits:

  • High selectivity (99% Pt(II)).

  • Scalable for industrial production.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Chlorination85–9095–98HighModerate
Metathesis Reaction90–9299MediumHigh
Thermal Decomposition75–8090LowLow
Electrochemical9599.5HighHigh

Hydration Control and Crystallization

The hydrate form (x = 2–4) is stabilized by controlling relative humidity during crystallization. Anhydrous Na₂PtCl₄, while rare, can be obtained via vacuum drying at 100°C .

Chemical Reactions Analysis

Types of Reactions

Sodium tetrachloroplatinate(II) hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form platinum(IV) compounds.

    Reduction: It can be reduced to elemental platinum or other lower oxidation state platinum compounds.

    Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium tetrachloroplatinate(II) hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium tetrachloroplatinate(II) hydrate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with nucleophilic sites on DNA, leading to the formation of platinum-DNA adducts. This interaction can disrupt DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Potassium Tetrachloroplatinate(II) (K₂PtCl₄)

Property Na₂PtCl₄·xH₂O K₂PtCl₄
Cation Na⁺ K⁺
Molecular weight 382.87 (anhydrous) 485.98 (anhydrous)
Solubility Higher in water Moderate in water
Applications Catalyst precursors, electrochemical synthesis Nanoparticle synthesis, conductive MOFs
Key difference Sodium salts often preferred for aqueous-phase reactions due to higher solubility .

Sodium Tetrachloropalladate(II) (Na₂PdCl₄)

Property Na₂PtCl₄·xH₂O Na₂PdCl₄
Metal center Pt(II) Pd(II)
Redox activity Lower reduction potential (~0.7 V vs. SHE) Higher reduction potential (~0.9 V vs. SHE)
Applications Fuel cell catalysts, hydrogenation Cross-coupling reactions, C–H activation
Cost Higher due to Pt scarcity Lower due to Pd abundance .

Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂PtCl₆·6H₂O)

Property Na₂PtCl₄·xH₂O Na₂PtCl₆·6H₂O
Oxidation state Pt(II) Pt(IV)
Stability Less stable in acidic conditions More stable, slower reactivity
Applications Dynamic catalysis, nanostructures Electroplating, stable precursor for Pt(IV) complexes

Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O)

Property Na₂PtCl₄·xH₂O RuCl₃·xH₂O
Metal Platinum Ruthenium
Redox activity Moderate electrocatalyst Superior for oxygen evolution (OER)
Cost Significantly higher Lower

Biological Activity

Sodium tetrachloroplatinate(II) hydrate (Na₂[PtCl₄]·xH₂O) is a platinum-based compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This article delves into its mechanisms of action, biochemical interactions, cellular effects, and potential applications in medicine.

Target of Action
this compound primarily interacts with DNA molecules. Platinum compounds are known to form adducts with DNA, leading to structural distortions that hinder replication and transcription processes. This interaction can result in cell death due to the inability to properly replicate genetic material.

Mode of Action
The compound binds covalently to nucleophilic sites on biomolecules, including proteins and nucleic acids. This binding induces conformational changes in target proteins and disrupts cellular functions. Notably, the platinum ion in the compound can alter the activity of metalloproteins, which are crucial for various biological processes.

Biochemical Pathways
this compound affects several biochemical pathways by interfering with DNA replication and transcription. It can induce oxidative stress within cells, activating stress response pathways that lead to alterations in gene expression and metabolism.

Pharmacokinetics

Platinum compounds are typically administered intravenously, allowing for rapid distribution throughout the body. Following administration, they bind to various proteins and nucleic acids, with pharmacokinetic studies indicating a significant impact on their bioavailability and efficacy . The dosage and administration route significantly influence the compound's therapeutic effects and toxicity profiles.

Cellular Effects

This compound exhibits a range of effects on different cell types:

  • Cell Signaling : The compound can modulate signaling pathways, affecting processes such as apoptosis and cell proliferation.
  • Gene Expression : Its interaction with DNA can lead to changes in gene expression profiles, which may contribute to cytotoxicity.
  • Metabolic Impact : The compound has been shown to inhibit key metabolic enzymes involved in glycolysis and the citric acid cycle, further impacting cellular energy metabolism .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound in various experimental models:

  • Zebrafish Model : Research demonstrated that exposure to this compound resulted in observable toxic effects related to developmental abnormalities and mortality rates in zebrafish embryos. The study highlighted the compound's potential as a model for assessing environmental toxicity .
  • Mouse Models : In studies involving mice exposed to cyanide, this compound was investigated for its protective effects against cyanide toxicity. Results indicated that the compound could scavenge cyanide effectively while minimizing renal injury at optimized doses .
  • Cancer Research : this compound is being explored for its potential as an anticancer agent due to its ability to form complexes with DNA. Its efficacy compared to traditional platinum-based drugs like cisplatin is under investigation, particularly regarding its mechanism of inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey Differences
This compoundNa₂[PtCl₄]·xH₂OHigher stability and distinct reactivity patterns compared to palladium-based compounds
Sodium Tetrachloropalladate(II)Na₂[PdCl₄]·xH₂OGenerally lower cytotoxicity; less effective in DNA interactions
Sodium Hexachloroplatinate(IV)Na₂[PtCl₆]·xH₂ODifferent oxidation state; varied applications in catalysis

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing sodium tetrachloroplatinate(II) hydrate, and how do deviations affect product purity?

  • This compound is typically synthesized via stoichiometric reactions of platinum(II) chloride (PtCl₂) with sodium chloride under controlled acidic conditions. Precise control of pH (≤2), temperature (25–30°C), and reaction time ensures minimal oxidation to platinum(IV) species. Deviations may lead to impurities like sodium hexachloroplatinate(IV) hydrate, which alters catalytic activity .
  • Methodology : Monitor reaction progress using UV-Vis spectroscopy (λ = 260 nm for PtCl₄²⁻) and validate purity via inductively coupled plasma mass spectrometry (ICP-MS) for Pt content (42.4–50.5% as per batch variability) .

Q. How should researchers characterize the hydration state of this compound?

  • The variable hydration (xH₂O) complicates reproducibility. Thermogravimetric analysis (TGA) under nitrogen flow (heating rate: 10°C/min) quantifies water content. For example, a 100°C mass loss corresponds to loosely bound water, while higher temperatures (>200°C) indicate structural decomposition .
  • Cross-validation : Pair TGA with Karl Fischer titration for precise water quantification .

Q. What solvents are optimal for dissolving this compound, and how does solubility impact catalytic applications?

  • The compound is highly soluble in water (≥50 g/L at 25°C) and polar aprotic solvents (e.g., dimethylformamide). Solubility in nonpolar solvents is negligible. For catalytic applications (e.g., hydrogen evolution reactions), aqueous solutions are preferred to avoid introducing organic contaminants .
  • Note : Pre-dissolve in deionized water and filter (0.22 µm membrane) to remove undissolved PtCl₂ residues .

Advanced Research Questions

Q. How does this compound compare to potassium tetrachloroplatinate(II) in electrocatalytic systems?

  • Sodium salts generally exhibit higher solubility in aqueous media compared to potassium analogs (e.g., K₂PtCl₄), enabling better dispersion on carbon supports. However, Na⁺ ions may interfere with ion-exchange membranes in fuel cells. Electrochemical impedance spectroscopy (EIS) reveals Na⁺-induced charge-transfer resistance increases of 15–20% in proton-exchange membrane systems .
  • Optimization : Substitute with ammonium tetrachloroplatinate(II) for systems sensitive to alkali metal ions .

Q. What mechanisms explain the stability of this compound under reducing conditions?

  • The Pt²⁺ center in Na₂PtCl₄·xH₂O is stabilized by strong chloride ligand fields (CFSE ≈ 240 kJ/mol). Under mild reducing agents (e.g., hydrazine), it forms Pt nanoparticles via ligand displacement, while harsher conditions (e.g., H₂ gas) risk over-reduction to metallic platinum. In situ X-ray absorption near-edge structure (XANES) spectroscopy tracks Pt oxidation state changes .
  • Controlled reduction : Use NaBH₄ at 0°C to limit particle aggregation and maintain catalytic surface area .

Q. How can researchers mitigate contradictions in reported platinum content (42.4% vs. 50.5%) across commercial batches?

  • Variability arises from hydration state and trace PtCl₂ impurities. Standardize analysis by:

Calcining samples at 400°C to determine anhydrous Pt content via ICP-MS.

Validating with X-ray diffraction (XRD) to detect crystalline PtCl₂ (2θ = 28.5°, 32.7°) .

  • Protocol : Request batch-specific TGA and ICP-MS data from suppliers to ensure consistency .

Q. What safety protocols are essential for handling this compound in nanoparticle synthesis?

  • The compound is toxic (R25: Toxic if swallowed; R42/43: Sensitization risk). Use:

  • Engineering controls : Fume hoods with HEPA filters during aerosol-generating steps (e.g., sonication).
  • PPE : Nitrile gloves, ASTM-rated goggles, and Tyvek suits.
  • Waste disposal : Neutralize with 10% NaOH to precipitate platinum, then collect for recycling .

Methodological Best Practices

  • Synthesis : Use argon-purged reactors to prevent oxidation of Pt²⁺ to Pt⁴⁺ .
  • Storage : Keep in desiccators with silica gel to minimize hydration variability .
  • Catalytic testing : Pre-reduce Na₂PtCl₄·xH₂O on carbon supports (e.g., Vulcan XC-72) at 200°C under H₂/N₂ to enhance dispersion .

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